molecular formula C23H23FN2O4S B3506475 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE

Cat. No.: B3506475
M. Wt: 442.5 g/mol
InChI Key: RLWFOWLDPADNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the sulfonamide: This step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with benzylamine under basic conditions to form the sulfonamide intermediate.

    Acylation: The sulfonamide intermediate is then reacted with 2-fluorophenylacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE is unique due to the presence of the benzyl, methoxy, and fluorophenyl groups, which may confer specific properties such as increased lipophilicity, enhanced binding affinity to biological targets, or improved pharmacokinetic properties.

Properties

IUPAC Name

2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-17-14-19(12-13-22(17)30-2)31(28,29)26(15-18-8-4-3-5-9-18)16-23(27)25-21-11-7-6-10-20(21)24/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWFOWLDPADNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE
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2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE
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2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE
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2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 5
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2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 6
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE

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